N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c27-32(28,18-5-7-20-21(15-18)31-14-13-30-20)25-17-3-1-16(2-4-17)19-6-8-22(24-23-19)26-9-11-29-12-10-26/h1-8,15,25H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAILCRQRQSALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has attracted interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Morpholinopyridazinyl Group : Contributes to its interaction with biological targets.
- Dihydrobenzo[b][1,4]dioxine Moiety : Imparts stability and potential for various biological interactions.
- Sulfonamide Group : Known for its role in various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence cellular pathways through various mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering signaling pathways associated with disease processes.
Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : The compound may reduce inflammatory responses through modulation of cytokine production.
- Antimicrobial Properties : Similar sulfonamide derivatives have shown effectiveness against bacterial infections by inhibiting folic acid synthesis.
Study 1: Anticancer Activity
A study investigated the effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups. This indicates its potential use in treating inflammatory diseases.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Sulfonamide vs. Carboxamide Derivatives
- Target Compound : The sulfonamide group (-SO₂NH-) provides strong hydrogen-bonding capacity and acidity (pKa ~10), which may enhance binding to basic residues in target proteins .
- N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-quinoline-6-carboxamide (): Replaces sulfonamide with a carboxamide (-CONH-), which is less acidic (pKa ~15) and may reduce solubility but improve membrane permeability .
Heterocyclic Modifications
- Morpholine improves aqueous solubility via its oxygen atom’s lone pairs .
- Compound 73 (): Features a thiophene-pyridine system, which is more lipophilic and may enhance blood-brain barrier penetration but reduce solubility .
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (): Uses a dimethylamino-methyl group for solubility and a methoxy-pyridine for steric bulk, differing from the target’s pyridazine-morpholine .
Physicochemical Properties
- Key Observations: The target compound’s morpholine group likely improves solubility over ’s quinoline and ’s thiophene . The dimethylamino group in offers superior solubility but may introduce metabolic instability .
Research Findings and Implications
Q & A
Q. How can researchers optimize the synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide to improve yield and purity?
- Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Temperature: Maintain reflux conditions (e.g., 80–120°C) to enhance reaction kinetics while avoiding decomposition .
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility of intermediates .
- Catalysts: Use bases (e.g., triethylamine) to facilitate nucleophilic substitutions during sulfonamide coupling .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms connectivity of the morpholinopyridazine, phenyl, and dihydrodioxine moieties. Use deuterated DMSO for solubility .
- HPLC-MS: Quantify purity (>95%) and verify molecular weight (e.g., ESI-MS in positive ion mode) .
- X-ray Crystallography: Resolve crystal packing and stereochemistry if single crystals are obtainable .
Q. How can solubility and stability profiles be systematically evaluated for in vitro assays?
- Methodological Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation points via UV-Vis spectroscopy .
- Stability: Incubate at 37°C in simulated physiological buffers. Monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) against biological targets?
- Methodological Answer:
- Analog Synthesis: Modify substituents on the pyridazine (e.g., replace morpholine with piperazine) and dihydrodioxine rings to assess pharmacophore contributions .
- In Silico Docking: Use Schrödinger Suite or AutoDock to predict binding affinities to targets like kinases or GPCRs. Validate with mutagenesis studies .
- Biological Assays: Test analogs in enzyme inhibition (IC₅₀) and cell viability (MTT) assays to correlate structural changes with activity .
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer:
- Mechanistic Profiling: Use phosphoproteomics or RNA-seq to identify differential pathway activation (e.g., apoptosis vs. proliferation) .
- Membrane Permeability: Measure logP values and P-gp efflux ratios to assess bioavailability discrepancies .
- Metabolite Screening: Identify active metabolites via hepatic microsome incubations and LC-HRMS .
Q. What computational methods are effective for predicting interactions with novel biological targets?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces (EPS) using Multiwfn to map nucleophilic/electrophilic regions .
- Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories using GROMACS .
- QSAR Modeling: Train models with descriptors like topological polar surface area (TPSA) and H-bond acceptors/donors .
Q. How can researchers address instability of the sulfonamide group under physiological conditions?
- Methodological Answer:
- Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate or acyloxyalkyl ester to enhance metabolic stability .
- pH Optimization: Formulate with buffering agents (e.g., citrate) to maintain pH 6.5–7.5, minimizing hydrolysis .
- Co-crystallization: Stabilize the compound via co-crystals with cyclodextrins or co-formers like succinic acid .
Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity in cancer vs. normal cell lines be interpreted?
- Methodological Answer:
- Selectivity Index (SI): Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >10 indicate therapeutic potential .
- Redox Profiling: Measure ROS generation and glutathione depletion to assess oxidative stress-driven selectivity .
- Transcriptomic Comparison: Use CRISPR screens to identify gene knockouts that sensitize normal cells, revealing off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
